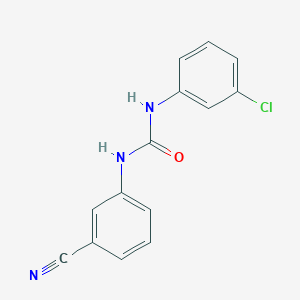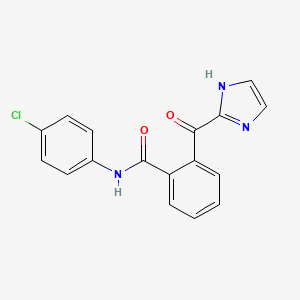![molecular formula C15H13BrO4 B5761360 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as BMHBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMHBA is a derivative of salicylic acid and has been synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride.
Wirkmechanismus
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, antioxidant, and anticancer effects. By inhibiting COX-2 activity, this compound can reduce inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has several advantages for lab experiments, including its ability to inhibit COX-2 activity, its antioxidant properties, and its potential anticancer effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, including its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the safety and efficacy of this compound as a potential anticancer agent. Other future directions for research on this compound include its potential use as an antioxidant and its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride. This reaction results in the formation of this compound, which can then be purified through recrystallization. Other methods of synthesis include the reaction of salicylic acid with 2-bromo-4-(hydroxymethyl)phenol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been studied for its potential anticancer effects, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXIMKNCGEPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)



![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)